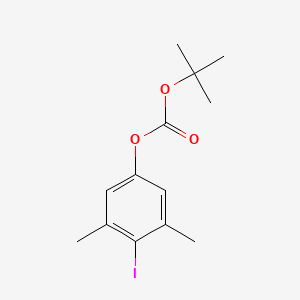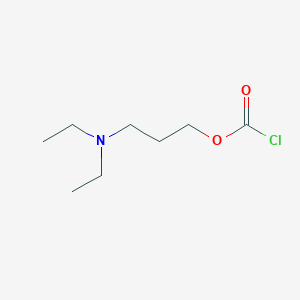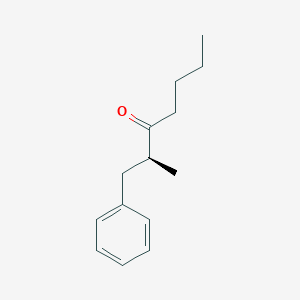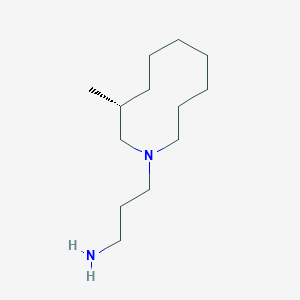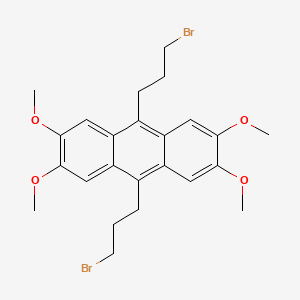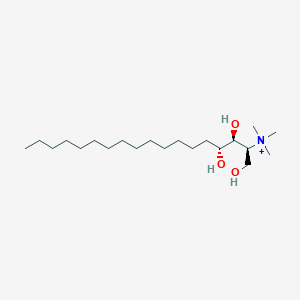![molecular formula C17H11NO B14245366 7-Oxo-7lambda~5~-benzo[a]acridine CAS No. 184424-54-2](/img/structure/B14245366.png)
7-Oxo-7lambda~5~-benzo[a]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[a]acridine 7-oxide is a derivative of acridine, a nitrogen-containing heterocyclic compound Acridines are known for their planar structure and have been extensively studied for their biological and photochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]acridine 7-oxide typically involves the oxidation of Benz[a]acridine. One common method is the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for Benz[a]acridine 7-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the oxidizing agents and solvents used in the process.
Análisis De Reacciones Químicas
Types of Reactions: Benz[a]acridine 7-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert Benz[a]acridine 7-oxide back to Benz[a]acridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Biology: Investigated for its interactions with DNA and potential use as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Mecanismo De Acción
The primary mechanism by which Benz[a]acridine 7-oxide exerts its effects is through DNA intercalation. This involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell death, making Benz[a]acridine 7-oxide a potential anticancer agent.
Comparación Con Compuestos Similares
Acridine: The parent compound, known for its antibacterial and antimalarial properties.
Amsacrine: An acridine derivative used as an anticancer drug.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness: Benz[a]acridine 7-oxide is unique due to its specific oxidation state and the presence of the oxide group, which can enhance its reactivity and potential applications compared to other acridine derivatives. Its ability to intercalate into DNA and disrupt cellular processes makes it a compound of interest for further research in medicinal chemistry and drug development.
Propiedades
Número CAS |
184424-54-2 |
|---|---|
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
7-oxidobenzo[a]acridin-7-ium |
InChI |
InChI=1S/C17H11NO/c19-18-16-8-4-2-6-13(16)11-15-14-7-3-1-5-12(14)9-10-17(15)18/h1-11H |
Clave InChI |
WMDYMRRQFKPUSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=[N+](C4=CC=CC=C4C=C32)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)

![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
